molecular formula C12H12N2 B1366657 Phenyl(pyridin-3-yl)methanamine CAS No. 58088-53-2

Phenyl(pyridin-3-yl)methanamine

Cat. No. B1366657
CAS RN: 58088-53-2
M. Wt: 184.24 g/mol
InChI Key: XDYKWHGBZMOSDC-UHFFFAOYSA-N
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Description

Phenyl(pyridin-3-yl)methanamine is an organic compound that belongs to the class of phenylpiperidines . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of Phenyl(pyridin-3-yl)methanamine involves various methodologies. For instance, one approach involves the remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction . Another method involves the synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives .


Molecular Structure Analysis

The molecular formula of Phenyl(pyridin-3-yl)methanamine is C12H12N2 . The InChI code is 1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 . The molecular weight is 184.24 g/mol .


Chemical Reactions Analysis

Phenyl(pyridin-3-yl)methanamine can participate in various chemical reactions. For example, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

Phenyl(pyridin-3-yl)methanamine has a molecular weight of 184.24 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has two rotatable bonds .

Scientific Research Applications

Synthesis of Aldehydes and Ketones

Phenyl(pyridin-3-yl)methanamine can be used as a precursor in the synthesis of aldehydes and ketones. A metal-free approach using hypervalent iodine and TEMPO as an oxidizing agent allows for the efficient conversion of primary and secondary amines to their corresponding carbonyl compounds under mild conditions .

Oxidation Reactions

This compound is involved in oxidation reactions, serving as a substrate that can be transformed into various synthetic intermediates. These intermediates include imines, nitriles, oximes, and amides, which are valuable in the synthesis of complex molecules and are widely present in natural products and biologically active compounds .

Pharmaceutical Intermediates

The oxidation of Phenyl(pyridin-3-yl)methanamine can lead to the formation of aromatic ketones, particularly pyridin-2-yl-methanones. These ketones are important pharmaceutical intermediates, and their synthesis has gained extensive attention due to their applications in drug development .

Copper-Catalyzed Reactions

In recent research, copper catalysis has been employed to oxidize Phenyl(pyridin-3-yl)methanamine to pyridin-2-yl-methanones. This process involves direct Csp3-H oxidation with water under oxygen-free conditions, showcasing a method to synthesize aromatic ketones efficiently .

Water-Involving Oxidation Reactions

The compound has been used in studies exploring water-involving oxidation reactions. In these reactions, water acts as the oxygen donor, which is a greener and more sustainable approach to oxidation, reducing the need for hazardous oxidants .

Mechanistic Insight into Reaction Pathways

Phenyl(pyridin-3-yl)methanamine: serves as a model compound in mechanistic studies. Understanding its reaction pathways when subjected to various conditions and catalysts provides valuable insight into the behavior of similar organic molecules in synthetic chemistry .

Safety and Hazards

Phenyl(pyridin-3-yl)methanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Phenyl(pyridin-3-yl)methanamine and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of diverse functional groups on the pyridine scaffold . They can also be used in the synthesis of bioactive molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Mechanism of Action

Mode of Action

It is known that similar compounds can undergo oxidation reactions , but the exact interaction of Phenyl(pyridin-3-yl)methanamine with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known that similar compounds can participate in oxidation reactions . The downstream effects of these reactions are diverse and depend on the specific context of the reaction.

properties

IUPAC Name

phenyl(pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYKWHGBZMOSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyridin-3-yl)methanamine

CAS RN

58088-53-2
Record name phenyl(pyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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